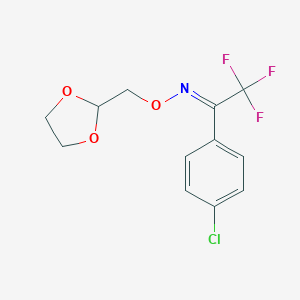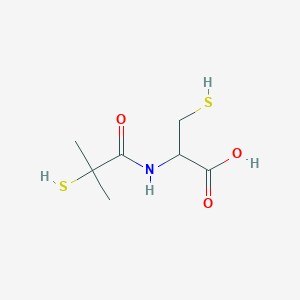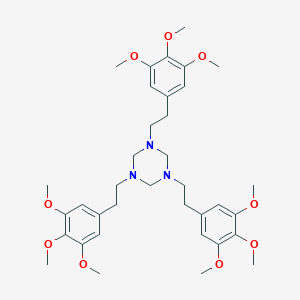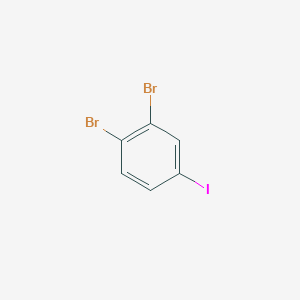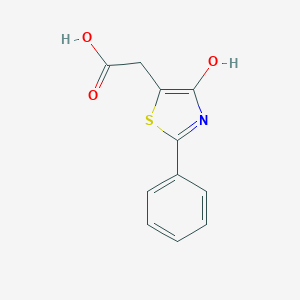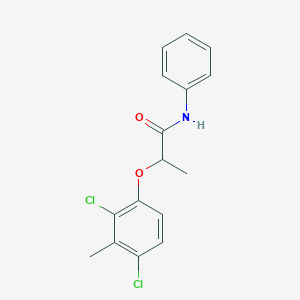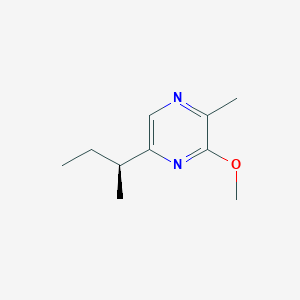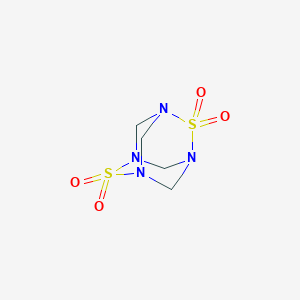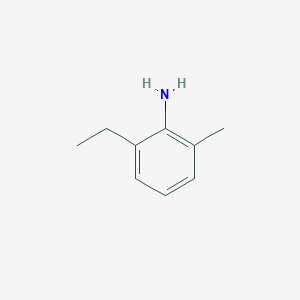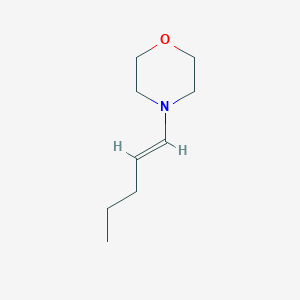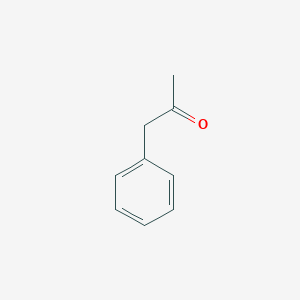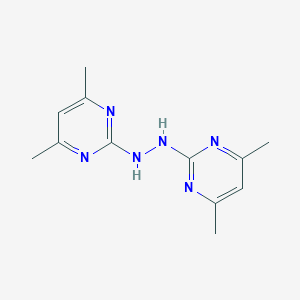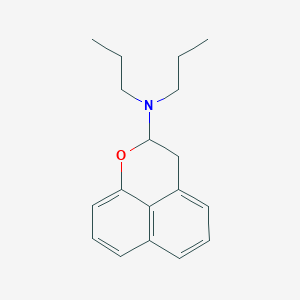
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene, commonly known as DPA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has unique optical properties that make it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to involve the chelation of metal ions. DPA has a nitrogen and an oxygen atom that can coordinate with metal ions, forming a complex that is fluorescent.
Effets Biochimiques Et Physiologiques
DPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA is its high selectivity for certain metal ions. This makes it useful in a variety of applications, such as the detection of metal ions in biological samples. However, one limitation of DPA is its low quantum yield, which can make it difficult to detect in some experiments.
Orientations Futures
There are several future directions for the use of DPA in scientific research. One possible direction is the development of new fluorescent probes based on DPA. These probes could have improved optical properties and selectivity for certain metal ions. Another direction is the use of DPA in the development of new biosensors for the detection of metal ions in environmental and clinical samples. Finally, DPA could be used in the development of new imaging techniques for the detection of metal ions in living organisms.
In conclusion, DPA is a unique fluorescent molecule that has been widely used in scientific research. Its high selectivity for certain metal ions makes it useful in a variety of applications, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
DPA can be synthesized using a simple two-step process. The first step involves the reaction of dipropylamine with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-dipropylamino-1,3-dimethylimidazolinium chloride. The second step involves the reaction of this intermediate with 1,2-epoxyoctane to form DPA.
Applications De Recherche Scientifique
DPA has been used in a variety of scientific research applications. One of the most common uses of DPA is as a fluorescent probe for the detection of metal ions. DPA has a high affinity for certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
Propriétés
Numéro CAS |
132766-67-7 |
|---|---|
Nom du produit |
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N,N-dipropyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C18H23NO/c1-3-11-19(12-4-2)17-13-15-9-5-7-14-8-6-10-16(20-17)18(14)15/h5-10,17H,3-4,11-13H2,1-2H3 |
Clé InChI |
NWRZBSLJIXDGFG-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
SMILES canonique |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Synonymes |
2-dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



